Cas no 476279-15-9 (N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide)

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide is a specialized anthraquinone derivative featuring a trifluoromethyl-substituted benzamide moiety. This compound exhibits notable stability and reactivity due to the electron-withdrawing effects of the trifluoromethyl group, enhancing its utility in organic synthesis and pharmaceutical applications. The anthraquinone core provides a rigid, conjugated structure, making it suitable for use as an intermediate in the development of dyes, pigments, or bioactive molecules. Its well-defined molecular architecture allows for precise functionalization, facilitating further chemical modifications. The compound's high purity and consistent performance make it a reliable choice for research and industrial applications requiring tailored anthraquinone-based frameworks.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide structure
476279-15-9 structure
商品名:N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
CAS番号:476279-15-9
MF:C22H12F3NO3
メガワット:395.33079624176
CID:5916806
PubChem ID:5215432

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3-(trifluoromethyl)-
    • F0317-0271
    • 6178-88-7
    • N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide
    • DTXSID60410580
    • AKOS001611650
    • 476279-15-9
    • N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
    • インチ: 1S/C22H12F3NO3/c23-22(24,25)13-6-3-5-12(11-13)21(29)26-17-10-4-9-16-18(17)20(28)15-8-2-1-7-14(15)19(16)27/h1-11H,(H,26,29)
    • InChIKey: KEPHYBCLPKNTBG-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=CC=C1)(=O)C1=CC=CC(C(F)(F)F)=C1

計算された属性

  • せいみつぶんしりょう: 395.07692773g/mol
  • どういたいしつりょう: 395.07692773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 2
  • 複雑さ: 677
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 63.2Ų

じっけんとくせい

  • 密度みつど: 1.456±0.06 g/cm3(Predicted)
  • ふってん: 480.9±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.16±0.20(Predicted)

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0317-0271-25mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0317-0271-10μmol
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0317-0271-5mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0317-0271-40mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0317-0271-3mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0317-0271-4mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0317-0271-2mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0317-0271-2μmol
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0317-0271-75mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0317-0271-10mg
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
476279-15-9 90%+
10mg
$79.0 2023-05-17

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide 関連文献

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamideに関する追加情報

Comprehensive Analysis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide (CAS No. 476279-15-9)

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide, with the CAS number 476279-15-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound features a unique anthraquinone backbone coupled with a trifluoromethylbenzamide moiety, making it a subject of interest for its potential applications in drug development and advanced materials. Researchers are particularly intrigued by its structural properties, which may contribute to its reactivity and binding affinity in biological systems.

The compound's anthraquinone derivative structure is a key focus in current studies, as anthraquinones are known for their diverse biological activities, including antioxidant and anti-inflammatory effects. The incorporation of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, traits highly sought after in modern medicinal chemistry. These characteristics align with the growing demand for small-molecule therapeutics and targeted drug delivery systems, topics frequently searched in academic and industrial circles.

In material science, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide is explored for its potential use in organic semiconductors and photoactive materials. The compound's conjugated system and electron-withdrawing trifluoromethyl group make it a candidate for applications in optoelectronic devices, a hot topic in renewable energy and sustainable technology. This aligns with the increasing public interest in green chemistry and energy-efficient materials, as evidenced by trending search queries.

Synthetic routes to CAS 476279-15-9 often involve multi-step organic reactions, including amide coupling and oxidation processes. Researchers emphasize the importance of optimizing these methods to improve yield and purity, addressing common challenges in high-throughput synthesis—a frequently discussed subject in pharmaceutical forums. The compound's structure-activity relationship (SAR) is also a critical area of investigation, particularly for those developing enzyme inhibitors or receptor modulators.

From an analytical perspective, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide is characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are essential for verifying its purity and structural integrity, which are crucial for both research and potential commercial applications. The compound's stability under various conditions is another area of study, particularly for those interested in formulation science and drug shelf-life optimization.

In conclusion, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide (476279-15-9) represents a versatile compound with promising applications across multiple scientific disciplines. Its unique structural features and potential functionalities make it a valuable subject for ongoing research, particularly in the context of drug discovery and advanced material design. As interest in tailored molecular architectures continues to rise, this compound is likely to remain a focal point in both academic and industrial settings.

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